molecular formula C21H16N6OS3 B2762576 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 727689-42-1

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2762576
CAS RN: 727689-42-1
M. Wt: 464.58
InChI Key: PGTRZFHLLJAWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6OS3 and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promising anticancer properties. Researchers have identified derivatives of this compound that exhibit cytotoxic effects against various cancer cell lines. These derivatives interfere with cell division, induce apoptosis, and inhibit tumor growth. Further studies are ongoing to optimize their efficacy and minimize side effects .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against bacteria, fungi, and protozoa. It inhibits the growth of pathogenic microorganisms by disrupting essential cellular processes. Researchers are investigating its potential as a novel antimicrobial agent for combating drug-resistant pathogens .

Analgesic and Anti-Inflammatory Effects

Certain derivatives of this scaffold exhibit analgesic and anti-inflammatory properties. They modulate pain perception and reduce inflammation by targeting specific receptors and pathways. These findings suggest their potential use in pain management and inflammatory conditions .

Antioxidant Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives possess antioxidant properties. They scavenge free radicals, protect cells from oxidative damage, and contribute to overall health. Researchers are exploring their role in preventing oxidative stress-related diseases .

Antiviral Potential

Studies indicate that some derivatives of this scaffold exhibit antiviral activity. They interfere with viral replication, attachment, or entry into host cells. Researchers are investigating their efficacy against specific viruses, including RNA and DNA viruses .

Enzyme Inhibition

The compound and its derivatives act as enzyme inhibitors, affecting various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic implications in diseases related to these enzymes. For example:

properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS3/c1-13-7-9-14(10-8-13)16-11-29-20-24-25-21(27(16)20)30-12-17(28)22-19-23-18(26-31-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTRZFHLLJAWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.